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Compound of Interest

Compound Name: Drinabant

Cat. No.: B1670946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid

receptor 1 (CB1).[1] Initially investigated for a range of therapeutic applications including

obesity, schizophrenia, and Alzheimer's disease, its development was ultimately discontinued.

[1] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of Drinabant, intended to

serve as a valuable resource for researchers and professionals in the field of drug discovery

and development.

Chemical Structure and Identifiers
Drinabant is a synthetic, small-molecule compound. Its chemical identity is defined by the

following identifiers:
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Identifier Value

IUPAC Name
N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-

(3,5-difluorophenyl)methanesulfonamide[2]

SMILES

CS(=O)

(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC

=C(C=C3)Cl)C4=CC(=CC(=C4)F)F[2]

InChI Key IQQBRKLVEALROM-UHFFFAOYSA-N[2]

Molecular Formula C₂₃H₂₀Cl₂F₂N₂O₂S

CAS Number 358970-97-5

Physicochemical Properties
A summary of the key physicochemical properties of Drinabant is presented in the table below.

While experimental data for melting and boiling points are not readily available in the public

domain, other computed and experimental properties provide insight into its characteristics.

Property Value Source

Molecular Weight 497.4 g/mol PubChem

XLogP3 5.6 PubChem

Solubility

Soluble in DMSO. Insoluble in

water. Soluble in DMF (15

mg/ml), DMSO:PBS (pH 7.2)

(1:2) (0.3 mg/ml), and Ethanol

(0.15 mg/ml).

MedKoo Biosciences, Cayman

Chemical

Appearance Crystalline solid Cayman Chemical

Pharmacological Properties
Drinabant functions as a selective antagonist of the CB1 receptor. Its pharmacological activity

has been characterized through various in vitro assays, demonstrating high affinity and potent

functional antagonism.
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Parameter Value Description

Mechanism of Action
Selective Cannabinoid

Receptor 1 (CB1) Antagonist

Drinabant binds to the CB1

receptor, blocking the effects of

endogenous cannabinoids and

other agonists.

Binding Affinity (Ki) 0.16 - 0.44 nM

Represents the concentration

of Drinabant required to

occupy 50% of the CB1

receptors in a radioligand

binding assay.

Functional Activity (IC50)
25 nM (human CB1 receptor),

10 nM (rat CB1 receptor)

Represents the concentration

of Drinabant that inhibits 50%

of the functional response

induced by a CB1 agonist in a

cellular assay.

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and specific analytical

characterization of Drinabant are not extensively available in peer-reviewed literature.

However, a general synthetic approach is described in patent literature, and standard

methodologies for the analysis of related compounds and for in vitro pharmacological profiling

are well-established.

Synthesis
A patented method describes the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-

(3,5-difluorophenyl)methylsulfonamide. The synthesis generally involves the reaction of key

intermediates to construct the final molecule.
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Starting Materials

Reaction Product

N-(3,5-difluorophenyl)methanesulfonamide

Coupling Reaction

1-[bis(4-chlorophenyl)methyl]azetidin-3-ol derivative

Drinabant

Click to download full resolution via product page

A simplified workflow for the synthesis of Drinabant.

Purification
Purification of diarylmethane derivatives like Drinabant typically involves chromatographic

techniques. Column chromatography using silica gel is a common method for separating the

desired product from reaction byproducts and unreacted starting materials. Recrystallization

from a suitable solvent system can be employed as a final purification step to obtain a high-

purity crystalline solid.
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Crude Reaction Mixture

Column Chromatography
(Silica Gel)

Collection of Fractions
Containing Drinabant

Solvent Evaporation

Recrystallization

Pure Crystalline Drinabant

Click to download full resolution via product page

A general workflow for the purification of Drinabant.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of Drinabant would be

confirmed using ¹H and ¹³C NMR spectroscopy. The spectra would be expected to show

characteristic signals for the aromatic protons and carbons of the dichlorophenyl and

difluorophenyl rings, the azetidine ring protons, and the methyl group of the

methanesulfonamide moiety.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of Drinabant would

be determined by mass spectrometry. Electrospray ionization (ESI) is a common technique for
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such molecules. The fragmentation of aromatic sulfonamides can involve the loss of SO₂.

In Vitro Pharmacological Assays
Radioligand Binding Assay (for Ki determination):

This assay measures the affinity of Drinabant for the CB1 receptor by competing with a

radiolabeled ligand, such as [³H]-CP55940.

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are

prepared.

Incubation: A fixed concentration of [³H]-CP55940 is incubated with the cell membranes in

the presence of varying concentrations of Drinabant.

Separation: Bound and free radioligand are separated by rapid filtration.

Detection: The amount of radioactivity bound to the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of Drinabant that inhibits 50% of the specific binding of the

radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff

equation.
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Workflow for a radioligand binding assay.

GTPγS Binding Assay (for functional activity):

This functional assay measures the ability of Drinabant to antagonize G-protein activation by a

CB1 receptor agonist, such as WIN55212-2.

Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.
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Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55212-2), [³⁵S]GTPγS,

and varying concentrations of Drinabant.

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound.

Detection: The amount of incorporated [³⁵S]GTPγS is measured.

Data Analysis: The concentration of Drinabant that inhibits 50% of the agonist-stimulated

[³⁵S]GTPγS binding (IC50) is determined.

Start

Prepare CB1 Receptor
Membranes

Incubate Membranes with Agonist,
[35S]GTPγS, and Drinabant

Separate Bound and
Unbound [35S]GTPγS

Measure Incorporated
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Workflow for a GTPγS binding assay.

Signaling Pathway
Drinabant, as a CB1 receptor antagonist, blocks the canonical Gαi/o-coupled signaling

pathway activated by endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists. This

pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP

(cAMP) levels.
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CB1 receptor signaling pathway and the antagonistic action of Drinabant.

Conclusion
Drinabant is a well-characterized, potent, and selective CB1 receptor antagonist. This guide

has summarized its key chemical, physical, and pharmacological properties, providing a

foundational resource for researchers. While detailed, publicly available experimental protocols
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for its synthesis and analysis are limited, the general methodologies described herein offer a

framework for its handling and further investigation in a laboratory setting. The provided data

and workflows are intended to facilitate future research into the pharmacology of cannabinoid

receptors and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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